Cas no 2172196-53-9 (tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate)

Technical Introduction: tert-Butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate is a protected thiol-containing pyrrolidine derivative, widely utilized in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group provides stability under basic and nucleophilic conditions, while the sulfanylethyl moiety offers reactivity for further functionalization, such as thiol-ene coupling or disulfide formation. This compound is particularly valuable in peptide modification and ligand design due to its controlled deprotection kinetics and compatibility with diverse reaction conditions. Its structural features enable precise incorporation into complex molecular frameworks, making it a versatile intermediate for drug discovery and bioconjugation applications. The product is typically handled under inert conditions to preserve thiol integrity.
tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate structure
2172196-53-9 structure
Product Name:tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate
CAS No:2172196-53-9
MF:C11H21NO2S
MW:231.354942083359
CID:6050687
PubChem ID:155823307
Update Time:2025-06-09

tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate
    • EN300-1288822
    • 2172196-53-9
    • Inchi: 1S/C11H21NO2S/c1-8(15)9-5-6-12(7-9)10(13)14-11(2,3)4/h8-9,15H,5-7H2,1-4H3
    • InChI Key: GCTVQJRCBCSFPN-UHFFFAOYSA-N
    • SMILES: SC(C)C1CN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 231.12930009g/mol
  • Monoisotopic Mass: 231.12930009g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 30.5Ų

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Additional information on tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate

Introduction to Tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate (CAS No. 2172196-53-9)

Tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate, a compound with the chemical identifier CAS No. 2172196-53-9, has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, featuring a tert-butyl group and a pyrrolidine core, is particularly intriguing for its potential applications in drug development and bioorganic synthesis.

The molecular structure of tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate consists of a pyrrolidine ring substituted with a 1-sulfanylethyl side chain and an ester group at the 1-position, further modified by a tert-butyl moiety. This specific arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their pharmacological properties. The pyrrolidine scaffold, in particular, is well-documented for its role in various bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. The presence of both sulfanylethyl and ester functionalities in tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate suggests potential interactions with biological targets that could be exploited for therapeutic purposes.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The tert-butyl group, known for its steric hindrance, can influence the conformation and reactivity of adjacent functional groups, making it valuable for designing molecules with specific binding affinities. Meanwhile, the ester functionality provides a site for further chemical modification, allowing chemists to tailor the properties of the final product to meet specific pharmacological requirements.

Recent studies have highlighted the importance of sulfanylethyl-containing compounds in medicinal chemistry. These groups are often found in drugs that target enzymes and receptors involved in various diseases. The sulfanylethyl moiety in tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate could potentially enhance binding interactions with biological targets by forming hydrogen bonds or participating in hydrophobic interactions.

The synthesis of tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate involves several key steps that showcase the compound's complexity and synthetic utility. The introduction of the pyrrolidine ring typically requires cyclization reactions involving appropriate precursors. Subsequent modifications include the addition of the sulfanylethyl group and the esterification of the carboxylic acid derivative. These steps highlight the compound's potential as a versatile intermediate in organic synthesis.

In addition to its synthetic value, tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate has shown promise in preliminary pharmacological studies. Researchers have been exploring its potential as a precursor for drugs targeting neurological disorders, where pyrrolidine derivatives have demonstrated efficacy. The combination of steric hindrance provided by the tert-butyl group and the polar sulfanylethyl side chain suggests that this compound could interact with specific receptors or enzymes in a manner conducive to therapeutic effects.

The structural features of tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate also make it an attractive candidate for computational studies. Molecular modeling techniques can be employed to predict how this compound might interact with biological targets at the atomic level. Such studies can provide valuable insights into its potential pharmacological activity and help guide further optimization efforts.

In conclusion, tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate (CAS No. 2172196-53-9) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, including the presence of a pyrrolidine core substituted with sulfanylethyl and ester functionalities, make it a valuable intermediate for drug development. Recent studies have begun to uncover its synthetic utility and pharmacological promise, suggesting that this compound could play a crucial role in the discovery and development of novel therapeutic agents.

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